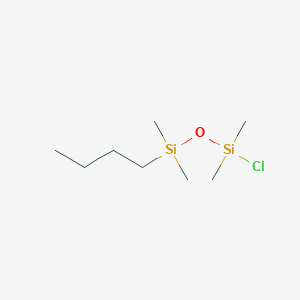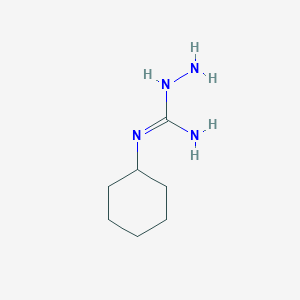
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a phosphorus atom within its ring structure, which imparts unique chemical properties
Preparation Methods
The synthesis of 1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of phosphorus trichloride and aniline derivatives, followed by cyclization in the presence of a base such as sodium hydroxide. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound.
Scientific Research Applications
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one can be compared with other similar compounds, such as:
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-thione: This compound has a sulfur atom in place of the oxygen atom, leading to different chemical properties and reactivity.
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-selenone: This compound contains a selenium atom, which imparts unique properties compared to the oxygen and sulfur analogs.
Properties
CAS No. |
82632-14-2 |
|---|---|
Molecular Formula |
C15H16NOP |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
1-ethyl-2-phenyl-3H-1,2λ5-benzazaphosphole 2-oxide |
InChI |
InChI=1S/C15H16NOP/c1-2-16-15-11-7-6-8-13(15)12-18(16,17)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3 |
InChI Key |
UEISYSZGATWMEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2CP1(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
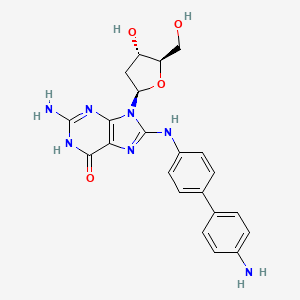
![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)

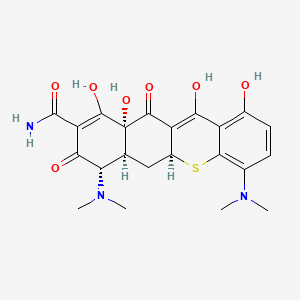


![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
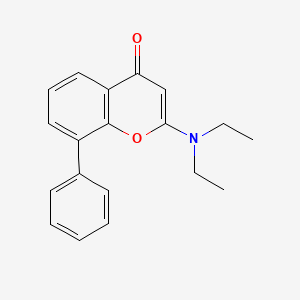


![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
